1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-
Overview
Description
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- is a brominated derivative of naphthopyranone. This compound is part of a larger family of naphthopyranones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- typically involves the bromination of 1H-Naphtho[2,1-b]pyran-1-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- can be compared with other naphthopyranones and their derivatives:
1H-Naphtho[2,1-b]pyran-1-one: The parent compound without the bromine atom, which has different reactivity and biological activity.
1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-: A structurally similar compound with different substituents, leading to variations in chemical and biological properties.
Sclareoloxide: Another naphthopyranone derivative with distinct stereochemistry and biological activities.
The uniqueness of 1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- lies in its bromine substitution, which imparts specific reactivity and potential biological activities not seen in its non-brominated counterparts.
Properties
IUPAC Name |
2-bromo-2,3-dihydrobenzo[f]chromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-7-16-11-6-5-8-3-1-2-4-9(8)12(11)13(10)15/h1-6,10H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGNXVDFFZJUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572591 | |
Record name | 2-Bromo-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99515-49-8 | |
Record name | 2-Bromo-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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